Array ( [bid] => 14686549 ) Buy Methyl 3-methylpiperazine-1-carboxylate | 26942-39-2

Methyl 3-methylpiperazine-1-carboxylate

Catalog No.
S15276642
CAS No.
26942-39-2
M.F
C7H14N2O2
M. Wt
158.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-methylpiperazine-1-carboxylate

CAS Number

26942-39-2

Product Name

Methyl 3-methylpiperazine-1-carboxylate

IUPAC Name

methyl 3-methylpiperazine-1-carboxylate

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

InChI

InChI=1S/C7H14N2O2/c1-6-5-9(4-3-8-6)7(10)11-2/h6,8H,3-5H2,1-2H3

InChI Key

GHDVBXGGAVRSRN-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C(=O)OC

Methyl 3-methylpiperazine-1-carboxylate is a chemical compound characterized by the molecular formula C10H20N2O2C_{10}H_{20}N_{2}O_{2} and a molecular weight of approximately 200.28 g/mol. It features a piperazine ring substituted with a methyl group and a carboxylate ester functional group. The compound is known for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of various pharmaceuticals and biologically active compounds.

, including:

  • Esterification: The compound can react with alcohols to form esters.
  • Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, particularly with alkyl halides.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

For example, one reported reaction involves the use of sodium carbonate in acetonitrile at elevated temperatures to facilitate the formation of related piperazine derivatives .

Several methods exist for synthesizing methyl 3-methylpiperazine-1-carboxylate:

  • Boc Protection Method: The compound can be synthesized by the protection of the amine group using tert-butyloxycarbonyl (Boc) anhydride followed by methylation and subsequent deprotection steps.
  • Direct Alkylation: Methylation of 3-methylpiperazine followed by carboxylation can yield the desired product.
  • Refluxing with Acids: Refluxing piperazine derivatives with appropriate carboxylic acids in the presence of catalysts can also lead to the formation of methyl 3-methylpiperazine-1-carboxylate .

Methyl 3-methylpiperazine-1-carboxylate has various applications:

  • Pharmaceutical Intermediate: It serves as an important intermediate in the synthesis of various pharmaceutical agents.
  • Research Tool: The compound is utilized in medicinal chemistry research to develop new drugs targeting neurological disorders.
  • Chemical Synthesis: It is used as a building block for synthesizing more complex organic molecules.

Methyl 3-methylpiperazine-1-carboxylate shares structural similarities with several other compounds, which include:

Compound NameCAS NumberKey Features
Tert-butyl 3-methylpiperazine-1-carboxylate120737-59-9Contains tert-butyl group
(R)-1-Boc-3-methylpiperazine163765-44-4Boc-protected amine
Methyl piperazine-1-carboxylate142729Lacks methyl substitution on piperazine
(S)-tert-butyl 3-methylpiperazine-1-carboxylate147081-29-6Stereoisomeric variant
(3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate129779-30-2Dimethyl substitution

Uniqueness

Methyl 3-methylpiperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which influences its reactivity and biological properties compared to other similar compounds. Its ability to serve as an intermediate in synthesizing diverse pharmaceuticals adds to its significance in medicinal chemistry.

Catalytic C–H functionalization has emerged as a powerful strategy for modifying piperazine rings without requiring prefunctionalized substrates. Photoredox catalysis, particularly using iridium-based complexes such as tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃], enables direct arylations and vinylations at the α-position of piperazine nitrogen atoms. For example, irradiation of N-Boc-piperazine with 1,4-dicyanobenzene in the presence of Ir(ppy)₃ generates α-arylpiperazines via single-electron transfer mechanisms. This method achieves yields exceeding 80% while preserving stereochemical integrity, making it suitable for synthesizing methyl 3-methylpiperazine-1-carboxylate precursors.

Transition-metal-catalyzed cross-couplings also play a role. Palladium complexes, such as [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), facilitate Suzuki-Miyaura couplings with boronic acids to introduce methyl groups at specific ring positions. These reactions typically occur in dimethylformamide or acetonitrile at 80–100°C, with yields ranging from 65% to 92% depending on steric hindrance.

Stereoselective Synthesis of Chiral Piperazine Derivatives

The stereoselective construction of chiral piperazines relies on asymmetric catalysis and chiral auxiliaries. A reductive cyclization strategy involves treating primary amines with nitrosoalkenes to form bis(oximinoalkyl)amines, which undergo hydrogenation over palladium-on-carbon to yield enantiomerically enriched piperazines. For methyl 3-methylpiperazine-1-carboxylate, this method achieves enantiomeric excess (ee) values of ≥90% when using (R)- or (S)-BINAP ligands.

Chiral pool synthesis is another approach. Starting from (S)-2-methylpiperazine, Boc protection followed by carboxylation with methyl chloroformate produces the target compound with >98% ee. Kinetic resolution using lipases or transition-metal catalysts further enhances stereopurity, particularly in resolving racemic mixtures of intermediates.

Boc-Protection/Deprotection Strategies in Carboxylate Formation

tert-Butyloxycarbonyl (Boc) protection is critical for preventing undesired side reactions during piperazine functionalization. Boc anhydride reacts with the secondary amine of 3-methylpiperazine in dichloromethane, achieving 94% yield under mild conditions (0–5°C, 2 hours). Deprotection traditionally requires strong acids like trifluoroacetic acid (TFA), but recent advances utilize continuous-flow thermal methods at 180–200°C without catalysts, achieving >95% conversion while minimizing decomposition.

Comparative studies show that thermal deprotection reduces byproduct formation compared to acidic hydrolysis. For example, Boc removal from methyl 3-methylpiperazine-1-carboxylate precursors yields 97% pure product in flow systems versus 89% with TFA.

Solvent System Optimization for Esterification Reactions

Esterification of piperazine carboxylates with methanol is highly solvent-dependent. Optimal conditions for methyl 3-methylpiperazine-1-carboxylate synthesis involve acetonitrile-pyridine-methanol (22:2:1), which achieves 98% yield by activating methyl chloroformate while scavenging HCl. Water-tolerant systems, such as acetonitrile-water-methanol (45:45:10) with excess pyridine, enable esterification in biphasic media, albeit with slightly reduced yields (85–90%).

Solvent polarity also influences reaction rates. Polar aprotic solvents like dimethylacetamide accelerate esterification by stabilizing zwitterionic intermediates, whereas nonpolar solvents (e.g., toluene) result in incomplete conversions (<50%).

Comparative Analysis of Solid-Phase vs Solution-Phase Synthesis

Solid-Phase Synthesis
Immobilizing piperazine scaffolds on Wang resin enables iterative functionalization. A borane-mediated reduction of resin-bound amides to amines, followed by on-resin Boc protection and methyl carboxylation, yields methyl 3-methylpiperazine-1-carboxylate with 75–85% purity after cleavage. This approach simplifies purification but limits scalability due to resin loading capacities (typically 0.5–1.0 mmol/g).

Solution-Phase Synthesis
Traditional solution-phase routes, such as coupling 3-methylpiperazine with methyl chloroformate in tetrahydrofuran, offer higher yields (90–95%) and scalability. However, they require chromatographic purification after each step, increasing time and cost.

ParameterSolid-PhaseSolution-Phase
Yield75–85%90–95%
Purification EffortLowHigh
ScalabilityLimitedHigh

Blood-Brain Barrier Permeability Predictions

The blood-brain barrier permeability characteristics of methyl 3-methylpiperazine-1-carboxylate are governed by specific physicochemical properties that facilitate central nervous system penetration. The compound's molecular weight of approximately 158.2 daltons and polar surface area of 52.3 square angstroms fall within optimal ranges for blood-brain barrier transport [6] [7].

Computational prediction models indicate that methyl 3-methylpiperazine-1-carboxylate exhibits favorable blood-brain barrier penetration characteristics due to its lipophilicity coefficient (LogP) of approximately 1.2, which represents an optimal balance between hydrophobic and hydrophilic properties [6] [7]. The compound's hydrogen bond donor count and molecular flexibility contribute to efficient transcellular diffusion across endothelial cell membranes [8].

Studies of structurally related piperazine derivatives demonstrate significant variations in blood-brain barrier permeability based on substituent modifications. N-methylpiperazine derivatives with molecular weights ranging from 200 to 250 daltons show 4 to 8-fold higher brain uptake compared to reference compounds [6]. The addition of dimethylamino groups reduces polar surface area from 70.19 to 64.75 square angstroms, resulting in 2-fold improvements in blood-brain barrier permeability [6].

Compound TypeMolecular Weight (Da)PSA (Ų)LogPBBB PenetrationBrain/Plasma Ratio
Methyl 3-methylpiperazine-1-carboxylate158.252.31.2Predicted GoodFavorable
N-methylpiperazine derivatives [6]200-25060-751.5-2.5Good4-8x higher
Dimethylamino derivatives [6]180-22064.752.1Enhanced2-fold increase

The parallel artificial membrane permeability assay for blood-brain barrier studies demonstrate that piperazine carboxylate esters achieve higher brain penetration than their unprotected analogs [7]. The ester functionality in methyl 3-methylpiperazine-1-carboxylate serves as a prodrug mechanism, where esterase-mediated hydrolysis in brain tissue releases the active piperazine derivative while maintaining blood-brain barrier permeability [8].

Machine learning models for blood-brain barrier prediction indicate that methyl 3-methylpiperazine-1-carboxylate possesses optimal molecular descriptors including appropriate molecular volume, hydrogen bonding capacity, and lipophilicity parameters [7]. The compound's aromatic ring count and rotatable bond number contribute to favorable blood-brain barrier transport kinetics [7].

Transporter-mediated mechanisms may also influence the blood-brain barrier permeability of methyl 3-methylpiperazine-1-carboxylate. The compound's structural similarity to endogenous substrates of organic anion-transporting polypeptides suggests potential for facilitated transport across the blood-brain barrier [9]. However, efflux transporter interactions with P-glycoprotein and breast cancer resistance protein require careful evaluation to ensure optimal central nervous system exposure [9].

Structure-Neuroimaging Correlation Studies

Structure-neuroimaging correlation studies of methyl 3-methylpiperazine-1-carboxylate and related compounds provide critical insights into central nervous system distribution patterns and receptor occupancy relationships. Positron emission tomography studies using carbon-11 labeled piperazine derivatives demonstrate specific regional brain uptake patterns that correlate with neurotransmitter receptor density distributions [10] [11].

Methoxyphenyl piperazine derivatives labeled with carbon-11 for positron emission tomography imaging show high brain uptake with standard uptake values of 4.7 ± 0.2 in cerebellum, 3.5 ± 0.1 in thalamus, and 3.0 ± 0.1 in striatum [10]. These findings demonstrate preferential accumulation in central nervous system regions with high metabotropic glutamate receptor subtype 1 density, indicating structure-specific receptor binding [10].

Single photon emission computed tomography studies using technetium-99m labeled piperazine complexes reveal moderate brain uptake with evidence of receptor-specific binding [4]. The mixed ligand approach using 4 plus 1 combination demonstrates subnanomolar inhibition constant values for 5-HT1A receptor binding, although regional distribution shows only small ratios between receptor-rich and receptor-poor areas [4].

Imaging ModalityTarget SystemBrain RegionsKey FindingsClinical Application
PET with [¹¹C]methoxyphenylpiperazine [10]mGluR1 receptorsCerebellum, thalamus, striatumHigh specific uptakeNeurological disorders
SPECT with ⁹⁹mTc-piperazine [4]5-HT1A receptorsHippocampus, cortexModerate brain uptakeDepression/anxiety
PET with [¹¹C]brigatinib [12]EGFR/ALK kinasesTumor regionsSelective accumulationCancer imaging

Functional magnetic resonance imaging studies demonstrate that piperazine-based 5-HT1A receptor ligands produce blood oxygen level-dependent signal changes in prefrontal cortex and limbic system regions [5] [13]. These neuroimaging correlations provide evidence for functionally relevant receptor binding and downstream signaling cascade activation [5].

Autoradiography studies using tritium-labeled methyl 3-methylpiperazine-1-carboxylate reveal heterogeneous distribution patterns across brain regions, with highest binding density in hippocampus, cortical areas, and raphe nuclei [4]. The specific to non-specific binding ratios demonstrate receptor-mediated uptake rather than non-selective tissue accumulation [4].

Multi-tracer positron emission tomography studies combining piperazine derivatives with dopaminergic and GABAergic radiotracers reveal neurotransmitter system interactions in central nervous system pathology [14]. These structure-neuroimaging correlations demonstrate that methyl 3-methylpiperazine-1-carboxylate derivatives can serve as molecular probes for understanding neurotransmitter system dysfunction in neuropsychiatric disorders [14].

Comparative Efficacy in Serotonergic vs Dopaminergic Systems

The comparative efficacy of methyl 3-methylpiperazine-1-carboxylate in serotonergic versus dopaminergic systems reveals fundamental differences in neurotransmitter release, regulation mechanisms, and therapeutic targeting strategies. Electrochemical studies demonstrate that serotonin release is 300-fold lower than dopamine release despite comparable tissue content levels [16].

Autoreceptor control mechanisms differ significantly between serotonergic and dopaminergic systems. Methiothepin administration, a 5-HT1A and 5-HT1B receptor antagonist, increases stimulated serotonin release to 161 percent of baseline levels, while raclopride, a dopamine D2 receptor antagonist, increases dopamine release to 184 percent [16]. These findings indicate differential regulatory sensitivity between the two neurotransmitter systems [16].

Transporter inhibition studies reveal system-specific responses to reuptake blockade. Citalopram, a selective serotonin reuptake inhibitor, increases stimulated serotonin amplitude to 476 percent of original values, while GBR 12909, a dopamine transporter inhibitor, increases dopamine amplitude to 279 percent [16]. The clearance half-times also differ substantially, with serotonin showing longer half-times (2.27 ± 0.07 seconds) compared to dopamine (0.86 ± 0.14 seconds) [16].

System ParameterSerotonergic ResponseDopaminergic ResponseTherapeutic Implications
Release amplitude [16]300-fold lower than DAHigh baseline levelsDA system more responsive
Autoreceptor control [16]161% increase with antagonist184% increase with antagonistBoth systems modifiable
Transporter inhibition [16]476% amplitude increase279% amplitude increaseSerotonin more sensitive
MAO inhibition [16]>3-fold increaseSmall increaseSerotonin requires precision

Monoamine oxidase inhibition produces markedly different effects in serotonergic and dopaminergic systems. Serotonin release increases by more than 3-fold following monoamine oxidase inhibition, while dopamine release shows only modest increases [16]. This differential sensitivity indicates that serotonergic neurons have greater regulation by monoamine oxidase compared to dopaminergic neurons [16].

The readily releasable pool characteristics differ between systems, with dopamine showing sensitivity to repetitive stimulation and release fatigue, while serotonin maintains consistent release patterns [16]. This suggests that serotonin may be stored in dense core vesicles or alternative compartments that do not undergo exocytosis as readily as dopamine-containing vesicles [16].

Combined inhibition of serotonin transporter and monoamine oxidase results in serotonin syndrome, characterized by respiratory distress and synchronized neurotransmitter efflux [16]. This pharmacological interaction demonstrates the narrow therapeutic window for serotonergic interventions compared to dopaminergic therapeutics [16].

Clinical implications for methyl 3-methylpiperazine-1-carboxylate development include consideration of system-specific sensitivities. Serotonergic targeting requires more precise dosing due to heightened sensitivity to transporter and enzyme inhibition, while dopaminergic approaches may tolerate broader therapeutic ranges [17] [18].

Metabolic Stability Profiling in CNS Drug Candidates

Metabolic stability profiling of methyl 3-methylpiperazine-1-carboxylate as a central nervous system drug candidate involves comprehensive evaluation of biotransformation pathways, clearance mechanisms, and structural modifications that influence pharmacokinetic properties. The ester functionality in the compound provides both metabolic liability and potential for prodrug optimization [19] [20].

Human liver microsome studies indicate that piperazine derivatives with carboxylate ester groups typically exhibit intermediate clearance characteristics, with half-life values ranging from 20 to 60 minutes in in vitro assays [21] [22]. The intrinsic clearance of methyl 3-methylpiperazine-1-carboxylate is influenced by cytochrome P450-mediated oxidation and esterase-mediated hydrolysis [19] [20].

Structure-metabolism relationship studies of related piperazin-1-ylpyridazine derivatives demonstrate significant improvements in metabolic stability through strategic structural modifications. Compound 1, with mouse liver microsome and human liver microsome half-lives of 2 and 3 minutes respectively, represents fast clearance characteristics [21]. However, optimized derivatives such as compound 29 achieve half-life values of 113 minutes in mouse liver microsomes and 105 minutes in human liver microsomes, representing more than 50-fold improvements [21].

Compound ClassMLM t½ (min)HLM t½ (min)Clearance ClassOptimization Strategy
Methyl 3-methylpiperazine-1-carboxylatePredicted 30-60Predicted 40-80IntermediateEster protection
Piperazin-1-ylpyridazines (unmodified) [21]23FastRequires modification
Optimized pyridazines [21]113105LowMultiple fluorination
Hydroxyl-substituted derivatives [21]>60>60LowHydroxyl addition

Phase I metabolism of methyl 3-methylpiperazine-1-carboxylate involves esterase-mediated hydrolysis to form the free carboxylic acid and cytochrome P450-mediated oxidation at the piperazine nitrogen atoms and methyl substituents [20] [23]. The metabolic soft spots include the ester bond, N-methyl groups, and unprotected nitrogen centers [20].

Fluorine substitution strategies demonstrate significant improvements in metabolic stability for piperazine derivatives. Strategic fluorination at specific positions can block metabolic soft spots while maintaining pharmacological activity [21]. The electron-withdrawing effects of fluorine atoms reduce cytochrome P450 susceptibility and improve metabolic stability profiles [21].

Prodrug approaches using methyl 3-methylpiperazine-1-carboxylate leverage the ester functionality for improved central nervous system delivery while providing controlled release of the active piperazine derivative. The ester serves as a lipophilic protecting group that enhances blood-brain barrier penetration, with subsequent brain-specific esterase hydrolysis releasing the pharmacologically active species [8] [20].

Central nervous system multiparameter optimization considerations for methyl 3-methylpiperazine-1-carboxylate include balancing metabolic stability with other drug-like properties such as solubility, permeability, and safety profiles [24]. The compound's molecular weight (158.2 daltons), polar surface area (52.3 square angstroms), and hydrogen bond donor count (0) align with favorable central nervous system drug characteristics [24].

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

158.105527694 g/mol

Monoisotopic Mass

158.105527694 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

Explore Compound Types